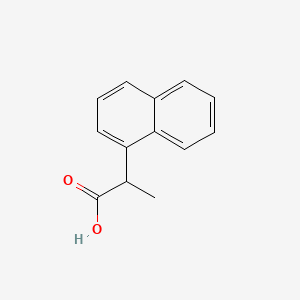
1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione" is a naphthalene derivative with a pyrrole-2,5-dione moiety. This structure is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The naphthalene core provides aromatic stability, while the pyrrole-2,5-dione functionality introduces reactive sites for further chemical modifications .
Synthesis Analysis
The synthesis of naphthalene derivatives can be achieved through various methods. One approach involves a one-pot synthesis, as described for the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives, which could potentially be adapted for the target compound . Another method includes
Applications De Recherche Scientifique
Chemosensors for Transition Metal Ions
1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione derivatives have been explored as chemosensors for detecting transition metal ions. For instance, studies have shown that certain derivatives exhibit selective fluorescence emission with specific metal ions, such as manganese and cadmium, indicating their potential as sensitive chemical probes for metal ion detection (Jali, Masud, & Baruah, 2013).
Organic Field-Effect Transistors (OFETs)
These compounds have been used in the synthesis of novel copolymers for p-channel and ambipolar organic field-effect transistors (OFETs). Studies have highlighted their promising application in OTFT devices due to their excellent electronic properties (Sonar, Foong, & Dodabalapur, 2014).
Corrosion Inhibition
Certain 1H-pyrrole-2,5-dione derivatives have been synthesized and tested as corrosion inhibitors for materials like carbon steel. Their efficiency in inhibiting corrosion in acidic environments suggests their potential as protective agents in industrial applications (Zarrouk et al., 2015).
Optoelectronic Applications
These compounds are explored as chromophores in optoelectronic applications due to their ability to undergo photoinduced electron transfer. Their use in the design of molecules for optoelectronic devices, including photovoltaics and light-emitting diodes, has been a subject of research (Pigot, Noirbent, Bui, Péralta, Gigmes, Nechab, & Dumur, 2019).
Sensor Applications
Research has also focused on the assembly of these compounds into nanofibers for sensor applications. Their interactions with certain chemicals can induce changes in emission, suggesting their use in creating novel optical sensing structures (Li, Gu, Zhou, Ma, Tang, Gao, & Wang, 2019).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with proteins such as β-1,3-glucanase, abc transporter, and nadph nitrate reductase . These proteins play crucial roles in various biological processes, including cell wall glucan decomposition and metabolism, cell membrane synthesis, and oxidoreductase activity .
Mode of Action
The compound 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione interacts with its targets through various forces. For instance, it can bind to glucanase via van der Waals and electrostatic forces and to ABC transporter and NADPH nitrate reductase via hydrogen bonding . These interactions can lead to changes in the function of the target proteins, thereby affecting the biological processes they are involved in.
Result of Action
Similar compounds have been shown to cause changes in the microscopic morphology of certain organisms, such as hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . These changes can have significant effects on the growth and development of these organisms.
Propriétés
IUPAC Name |
1-naphthalen-1-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-8-9-14(17)15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWHYOHVWHQWFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C=CC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285233 |
Source


|
| Record name | 1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione | |
CAS RN |
3369-39-9 |
Source


|
| Record name | 3369-39-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

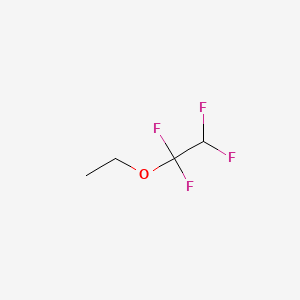
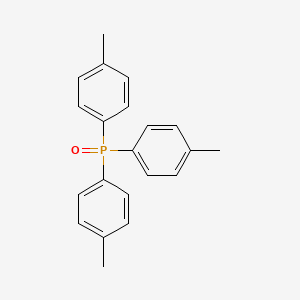


![N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1330200.png)
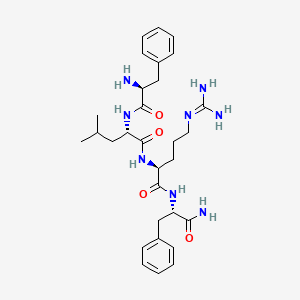
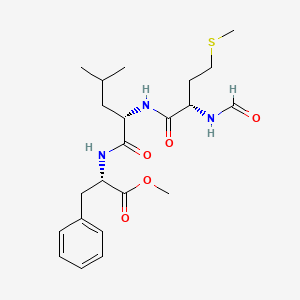
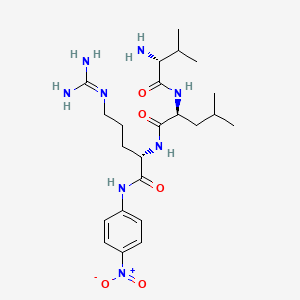
![Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-](/img/structure/B1330206.png)
![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1330208.png)
